molecular formula C9H6ClFN4 B13083759 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine

Katalognummer: B13083759
Molekulargewicht: 224.62 g/mol
InChI-Schlüssel: QTCKKLTVMAXFBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is a chemical compound with the molecular formula C9H6ClFN4. It is a pyrimidine derivative that contains both chlorine and fluorine atoms, making it a compound of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine typically involves the reaction of 5-chloro-2-fluoropyridine with pyrimidine derivatives under specific conditions. One common method involves the use of potassium carbonate (K2CO3) as a base in a C-N bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with various amines can produce 5-fluoro-2-amino pyrimidines .

Wirkmechanismus

The mechanism of action of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Eigenschaften

Molekularformel

C9H6ClFN4

Molekulargewicht

224.62 g/mol

IUPAC-Name

5-(5-chloro-2-fluoropyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H6ClFN4/c10-6-1-7(8(11)13-4-6)5-2-14-9(12)15-3-5/h1-4H,(H2,12,14,15)

InChI-Schlüssel

QTCKKLTVMAXFBI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C2=CN=C(N=C2)N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.